4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine class This compound is characterized by the presence of a pyrimidine ring substituted with a 3-methoxyphenyl group at the 4-position and a 2-methylphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. One common method includes the use of 3-methoxybenzaldehyde and 2-methylbenzaldehyde as starting materials, which react with guanidine hydrochloride in the presence of a base such as sodium methoxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine
- 4-(2-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Uniqueness
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is unique due to the specific positioning of the methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-3-4-9-15(12)17-11-16(20-18(19)21-17)13-7-5-8-14(10-13)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBRSTALAVENGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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